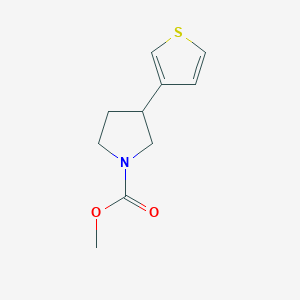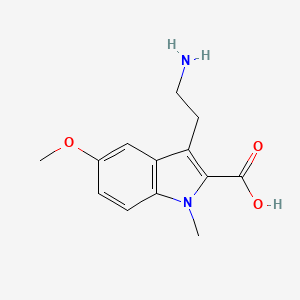![molecular formula C22H26N2O4S B2794853 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922104-62-9](/img/structure/B2794853.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would involve identifying the compound’s IUPAC name, its molecular formula, and possibly its structure.
Synthesis Analysis
This would involve detailing the methods and reagents used to synthesize the compound, as well as any reaction conditions.Molecular Structure Analysis
This would involve analyzing the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it undergoes.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : A study by Almansour et al. (2016) explored the synthesis of benzimidazole-tethered oxazepine hybrids, focusing on their molecular structure, charge distributions, and regions of electrophilic and nucleophilic reactivity. This research is relevant as it provides insights into the synthesis techniques and structural analysis of compounds similar to the one (Almansour et al., 2016).
Novel Fused Oxazapolycyclic Skeletons
- Photophysical Properties : Petrovskii et al. (2017) conducted a study on the synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines. This study is significant for its examination of the photophysical properties of these novel fused oxazapolycyclic skeletons (Petrovskii et al., 2017).
Novel Fused Pentacyclic Systems
- X-ray Diffraction Analysis : Research by Ukhin et al. (2011) focused on the synthesis of a novel fused pentacyclic system involving the 1,4-benzodiazepine and isoindolinone fragments. This study is particularly relevant for its use of X-ray diffraction analysis to confirm the structure of these complex compounds (Ukhin et al., 2011).
Axial Stereocontrol in Tropos Dibenz[c,e]azepines
- Stereochemistry and Dynamics : Balgobin et al. (2017) explored the axial stereocontrol in tropos dibenz[c,e]azepines, focusing on how substituent effects can be exploited in the design of bridged biaryl ligands. This research is pertinent for understanding the stereochemistry and dynamics of azepine derivatives (Balgobin et al., 2017).
Chemoselectivity in Cycloaddition Reactions
- Cycloaddition Reactions and Reactivity : A study by Azzouzi et al. (2005) investigated the chemoselectivity of CS dipolarophile in 1,3-dipolar cycloaddition reactions involving nitrilimines and 1,2,4-triazepin-5-one derivatives. This research offers insights into the reactivity and product formation in cycloaddition reactions of azepine derivatives (Azzouzi et al., 2005).
Enantioselective Intermolecular C-H Functionalization
- C-H Bond Functionalization : Research by Kubiak et al. (2016) focused on the enantioselective intermolecular C-H functionalization using rhodium-catalyzed reactions with azepine derivatives. This study is significant for its contribution to understanding the enantioselective functionalization of C-H bonds in azepine derivatives (Kubiak et al., 2016).
Safety And Hazards
This would involve identifying any potential hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve speculating on potential future research directions, such as new synthetic methods or applications for the compound.
I hope this general outline is helpful, and I encourage you to seek out more specific information from a reliable chemical database or a professional chemist.
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-5-11-24-19-13-18(9-10-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-7-16(2)12-17/h5-10,12-13,23H,1,11,14-15H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZXZOPXCIKNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2794770.png)

![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794772.png)


![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea](/img/structure/B2794775.png)

![2-[2-Fluoro-4-(phenylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2794782.png)

![methyl 6-benzyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2794786.png)



![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2794792.png)